

# Spectroscopic Profile of 6-Methylpyridine-3-carbothioamide: A Technical Guide

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## Compound of Interest

Compound Name: 6-Methylpyridine-3-carbothioamide

Cat. No.: B070338

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methylpyridine-3-carbothioamide**. Due to the limited availability of experimentally verified spectra in the public domain, this document presents a combination of predicted and expected data based on established spectroscopic principles and data from analogous compounds. This guide is intended to support research and development activities by providing a robust spectroscopic profile of the target molecule.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **6-Methylpyridine-3-carbothioamide**.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	8.5 - 8.7	s	-
H4	7.9 - 8.1	dd	~8.0, 2.0
H5	7.2 - 7.4	d	~8.0
CH <sub>3</sub>	2.5 - 2.7	s	-
NH <sub>2</sub>	9.0 - 10.0 (broad)	s	-

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C=S	195 - 205
C6	158 - 162
C2	148 - 152
C4	135 - 138
C3	130 - 134
C5	123 - 126
CH <sub>3</sub>	23 - 26

**Table 3: Expected Infrared (IR) Absorption Bands**

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Mode
N-H (thioamide)	3400 - 3100	Medium-Strong, Broad	Stretching
C-H (aromatic)	3100 - 3000	Medium	Stretching
C-H (methyl)	2980 - 2850	Medium	Stretching
C=N (pyridine ring)	1600 - 1550	Medium-Strong	Stretching
C=C (pyridine ring)	1500 - 1400	Medium-Strong	Stretching
C=S (thioamide)	1250 - 1020	Strong	Stretching
N-H (thioamide)	1650 - 1620	Medium	Bending
C-H (methyl)	1465 - 1435	Medium	Bending

## Table 4: Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> S
Molecular Weight	152.22 g/mol
Exact Mass	152.04082 Da
Ionization Mode	Electron Ionization (EI)
Predicted [M+H] <sup>+</sup>	153.04810
Predicted [M+Na] <sup>+</sup>	175.03004

**Predicted Fragmentation:** The mass spectrum is expected to show a prominent molecular ion peak ( $m/z = 152$ ). Key fragmentation pathways may include the loss of the thioamide group or parts of it (e.g., loss of  $\cdot\text{SH}$ ,  $\text{CS}$ , or  $\text{NH}_2$ ), and fragmentation of the pyridine ring.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0.00$  ppm).
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.  
[\[1\]](#)

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

- **Sample Preparation (Thin Solid Film):** A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[\[2\]](#) A drop of this solution is placed on a salt plate (e.g., KBr, NaCl).[\[2\]](#)[\[3\]](#) The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[\[2\]](#)
- **Acquisition:** The salt plate with the sample film is placed in the sample holder of the FT-IR instrument. A background spectrum of the clean, empty salt plate is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

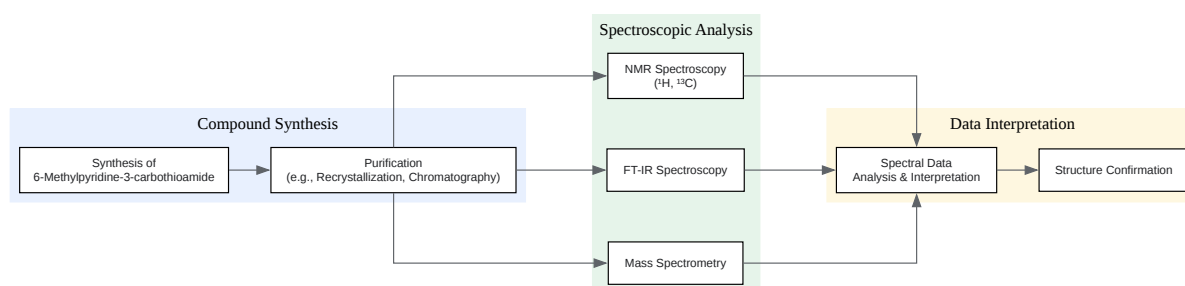
## Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** The sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds. The sample is first vaporized.
- **Ionization:** In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).<sup>[4][5]</sup> This causes the molecule to lose an electron, forming a molecular ion ( $M^{+}$ ), and often induces fragmentation.<sup>[4][5]</sup>
- **Analysis:** The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and their abundance is plotted against their  $m/z$  ratio to generate the mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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